molecular formula C₁₅H₁₂D₃FN₄O B1147031 Zolazepam-d3 CAS No. 1286480-83-8

Zolazepam-d3

Cat. No.: B1147031
CAS No.: 1286480-83-8
M. Wt: 289.32
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Description

Zolazepam-d3 is a deuterated analog of zolazepam, a pyrazolodiazepinone-class compound with anxiolytic and anticonvulsant properties . It is primarily utilized as an analytical reference standard in forensic and pharmacological research, particularly for mass spectrometry-based quantification due to its stable isotopic labeling, which enhances precision in detecting the parent compound in biological matrices . Zolazepam is commonly combined with tiletamine in veterinary medicine as a safe anesthetic for dogs and cats, leveraging its rapid onset and muscle-relaxant effects . The deuterated form (d3) introduces three deuterium atoms, typically at metabolically stable positions, to minimize isotopic interference while maintaining structural and functional similarity to the non-deuterated molecule .

Properties

CAS No.

1286480-83-8

Molecular Formula

C₁₅H₁₂D₃FN₄O

Molecular Weight

289.32

Synonyms

4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one-d3;  4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-_x000B_one-d3;  CI 716;  Flupyrazapon; 

Origin of Product

United States

Preparation Methods

The synthesis of zolazepam-d3 involves several key steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Zolazepam-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zolazepam-d3 has a wide range of scientific research applications:

Mechanism of Action

Zolazepam-d3 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA-A receptors, where this compound acts as a positive allosteric modulator, increasing the receptor’s affinity for GABA .

Comparison with Similar Compounds

Zolazepam-d3 vs. Flubromazepam-d4

Flubromazepam-d4, another deuterated benzodiazepine, shares analytical applications as an internal standard. However, its parent compound, flubromazepam, is a designer benzodiazepine (DBZD) with a distinct fluorophenyl substitution and bromine atom at the 7-position of the benzodiazepine core . Unlike this compound, flubromazepam-d4 is primarily used to study illicit DBZDs in human toxicology due to its long half-life (~106 hours) and potent sedative effects . Analytical challenges include differentiating flubromazepam from metabolites like desalkyl-flubromazepam, which requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

This compound vs. Diclazepam and 4-Chlorodiazepam

Diclazepam and 4-chlorodiazepam are positional isomers of DBZDs, differing in chlorine substitution patterns . These compounds lack commercially available reference standards, complicating their detection in urine samples . In contrast, this compound benefits from standardized analytical protocols and certified reference materials, enabling reliable quantification . Pharmacologically, diclazepam acts as a prodrug for delorazepam, whereas zolazepam exerts direct effects via GABA-A receptor modulation .

This compound vs. 8-Demethyl Zolazepam

8-Demethyl zolazepam is a major metabolite of zolazepam, formed via hepatic demethylation . Unlike the deuterated parent compound, 8-demethyl zolazepam is pharmacologically inactive but critical for forensic toxicology to confirm zolazepam exposure . Analytical differentiation requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to structural similarities .

This compound vs. Lorazepam-Related Compounds

Lorazepam-related compounds A and B (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one) are degradation products or synthetic impurities . These lack therapeutic utility but are monitored in pharmaceutical quality control. This compound, by contrast, is intentionally synthesized for research, with stringent purity standards (>98% by HPLC) .

Data Table: Key Comparative Features

Compound Molecular Formula Deuterium Substitution Primary Application Analytical Challenges Reference Standard Availability
This compound C16H12D3ClN4O Three deuterium atoms Research, veterinary anesthesia Isotopic interference in HRMS Commercially available
Flubromazepam-d4 C15H8D4BrFN2O Four deuterium atoms Illicit drug detection Metabolite differentiation Limited
Diclazepam C16H12Cl2N2O None Designer drug (prodrug) Lack of reference standards Rare
8-Demethyl Zolazepam C15H10ClN4O None Metabolite identification Structural similarity to parent Available (research-only)
Lorazepam Related A C17H12Cl2N2O3 None Pharmaceutical impurity Light sensitivity, stability issues Available

Research Findings and Implications

  • Metabolic Pathways : this compound’s stability under enzymatic conditions makes it ideal for tracing zolazepam metabolism, unlike DBZDs like diclazepam, whose metabolic pathways remain poorly characterized .
  • Analytical Selectivity : this compound can be distinguished from isomers (e.g., 4-chlorodiazepam) using advanced chromatographic techniques, whereas DBZDs require orthogonal methods like ion mobility spectrometry .
  • Regulatory Gaps : The lack of reference standards for DBZDs contrasts with this compound’s accessibility, underscoring the need for standardized DBZD libraries in forensic labs .

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